Cas no 2229351-17-9 (4-(4-aminobut-1-en-2-yl)benzonitrile)
4-(4-aminobut-1-en-2-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-aminobut-1-en-2-yl)benzonitrile
- EN300-2001159
- 2229351-17-9
-
- Inchi: 1S/C11H12N2/c1-9(6-7-12)11-4-2-10(8-13)3-5-11/h2-5H,1,6-7,12H2
- InChI Key: SEXUKYZALIPEAA-UHFFFAOYSA-N
- SMILES: NCCC(=C)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.8Ų
4-(4-aminobut-1-en-2-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001159-0.05g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-2001159-0.1g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-2001159-0.25g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-2001159-0.5g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-2001159-1.0g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-2001159-2.5g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-2001159-5.0g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 5g |
$3687.0 | 2023-05-31 | ||
| Enamine | EN300-2001159-10.0g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 10g |
$5467.0 | 2023-05-31 | ||
| Enamine | EN300-2001159-1g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-2001159-5g |
4-(4-aminobut-1-en-2-yl)benzonitrile |
2229351-17-9 | 5g |
$3687.0 | 2023-09-16 |
4-(4-aminobut-1-en-2-yl)benzonitrile Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-(4-aminobut-1-en-2-yl)benzonitrile
4-(4-Aminobut-1-en-2-yl)Benzonitrile: A Comprehensive Overview
The compound 4-(4-aminobut-1-en-2-yl)benzonitrile (CAS No. 2229351-17-9) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds. This compound has garnered attention due to its unique structure and potential applications in drug discovery and materials science. The molecule consists of a benzonitrile group attached to a 4-aminobut-1-en-2-yl substituent, which introduces both electronic and steric effects that can influence its reactivity and biological activity.
Recent studies have highlighted the importance of benzonitriles as versatile building blocks in organic synthesis. The nitrile group is known for its ability to undergo various transformations, such as hydrolysis, reduction, and nucleophilic addition, making it a valuable functional group in medicinal chemistry. The 4-(4-aminobut-1-en-2-yl) substituent adds complexity to the molecule, introducing an amino group and a double bond that can participate in additional reactions. This combination makes the compound a promising candidate for exploring novel synthetic pathways and bioactive agents.
One of the most notable applications of 4-(4-aminobut-1-en-2-yl)benzonitrile is in the synthesis of heterocyclic compounds, which are widely found in natural products and pharmaceuticals. Researchers have demonstrated that this compound can serve as a precursor for constructing fused ring systems, such as pyrroles and indoles, through cyclization reactions. These findings underscore its potential utility in drug design, particularly in targeting enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
In addition to its synthetic applications, 4-(4-aminobut-1-en-2-yl)benzonitrile has been studied for its biological activity. Preliminary assays have shown that the compound exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound for further optimization. The presence of both the nitrile and amino groups provides opportunities for tuning the molecule's pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.
The synthesis of 4-(4-aminobut-1-en-2-yl)benzonitrile has also been optimized using modern methodologies. Green chemistry approaches, such as catalytic hydrogenation and microwave-assisted synthesis, have been employed to improve reaction efficiency and reduce environmental impact. These advancements not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical practices.
Furthermore, computational studies have provided insights into the electronic properties and reactivity of 4-(4-amino-butene-benzonitrile). Density functional theory (DFT) calculations have revealed that the molecule's conjugated system facilitates electron delocalization, which can influence its interaction with biological targets. Such computational analyses are invaluable for predicting the molecule's behavior in different chemical environments and guiding experimental designs.
In conclusion, 4-(4-amino-butene-benzonitrile) (CAS No. 2229351-17-) is a multifaceted compound with significant potential in organic synthesis and drug discovery. Its unique structure enables diverse reactivity patterns, making it a valuable tool for chemists seeking to develop novel bioactive agents. As research continues to uncover new applications and mechanisms involving this compound, it is poised to play an increasingly important role in advancing chemical science.
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